Bienvenue dans la boutique en ligne BenchChem!

2F-Peracetyl-Fucose

glyco‑engineering selectin‑ligand inhibition inflammation

2F-Peracetyl-Fucose is the only cell-permeable, pan-fucosyltransferase inhibitor prodrug that delivers near-complete, titratable afucosylation without genetic modification. Unlike non-acetylated 2-deoxy-2-fluoro-L-fucose, its peracetylated design enables passive diffusion and rapid intracellular activation at low micromolar concentrations. Ideal for ADCC enhancement, selectin ligand ablation, metastasis studies, and hard-to-transfect primary cell models. Available in research-grade purity with flexible bulk packaging.

Molecular Formula C12H17FO7
Molecular Weight 292.26 g/mol
Cat. No. B049487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2F-Peracetyl-Fucose
Synonyms(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl Triacetate;  2,6-Dideoxy-2-fluoro-L-galactopyranose Triacetate
Molecular FormulaC12H17FO7
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11-,12?/m0/s1
InChIKeyQFVJLBVULJFLKN-VLCHEQJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2F‑Peracetyl‑Fucose: A Cell‑Permeable Fucosyltransferase Inhibitor for Glyco‑Engineering


2F‑Peracetyl‑Fucose (1,3,4‑tri‑O‑acetyl‑2‑deoxy‑2‑fluoro‑L‑fucopyranose, CAS 188783‑78‑0) is a peracetylated fluorinated fucose analogue that acts as a global, family‑wide inhibitor of mammalian fucosyltransferases (FUTs) [REFS‑1]. Following passive diffusion across the plasma membrane, intracellular esterases remove the acetyl groups to liberate 2‑deoxy‑2‑fluoro‑L‑fucose, which is subsequently metabolised by the GDP‑fucose salvage pathway to form a GDP‑2F‑fucose mimetic [REFS‑2]. This active metabolite competitively inhibits all 13 human FUT enzymes and also triggers feedback suppression of de novo GDP‑fucose synthesis, resulting in a profound reduction of cell‑surface fucosylated glycans, including Lewis X and sialyl Lewis X (SLeX) [REFS‑3]. The compound is supplied as a white solid, soluble in DMSO, and is routinely used at concentrations of 20–500 µM in cell culture [REFS‑4].

Why 2F‑Peracetyl‑Fucose Cannot Be Substituted by Non‑Acetylated 2‑Deoxy‑2‑Fluoro‑L‑Fucose


The peracetylated form (2F‑Peracetyl‑Fucose) is not simply a storage‑stable version of its non‑acetylated counterpart (2‑deoxy‑2‑fluoro‑L‑fucose); it is a fundamentally distinct reagent with critical functional advantages. The three O‑acetyl groups dramatically increase lipophilicity, enabling passive diffusion through the cell membrane—a property that the polar, non‑acetylated 2‑deoxy‑2‑fluoro‑L‑fucose lacks [REFS‑1]. Consequently, the peracetylated compound achieves effective intracellular delivery at concentrations as low as 20 µM in standard culture medium, whereas the non‑acetylated form requires specialized transporters or substantially higher extracellular concentrations to exert comparable inhibition [REFS‑2]. Moreover, the acetyl groups are rapidly hydrolysed by ubiquitous cytosolic esterases, ensuring that the active 2‑deoxy‑2‑fluoro‑L‑fucose core is released exclusively inside the cell, where it is immediately trapped and channelled into the GDP‑fucose biosynthetic pathway [REFS‑1]. This prodrug strategy is not a trivial modification; it is the basis for the compound‘s utility in virtually any mammalian cell type without the need for transfection or membrane permeabilization. Therefore, substituting 2F‑Peracetyl‑Fucose with non‑acetylated 2‑deoxy‑2‑fluoro‑L‑fucose would drastically reduce, or entirely abolish, the desired fucosyltransferase inhibition in most experimental systems.

Quantitative Differentiation of 2F‑Peracetyl‑Fucose: Head‑to‑Head Evidence Against Closest Analogs


Complete Abolition of Lewis X and Sialyl Lewis X vs. Partial Inhibition by 3Fax‑Peracetyl Neu5Ac

In a direct comparative study, HL‑60 myeloid cells were treated with either 100 µM 2F‑Peracetyl‑Fucose (FI‑1) or 250 µM 3Fax‑Peracetyl Neu5Ac (SI) for 3 days [REFS‑1]. Flow cytometric analysis of SSEA‑1 (Lewis X, a fucosylated epitope) revealed that 2F‑Peracetyl‑Fucose reduced SSEA‑1 expression to background levels (comparable to the isotype control), whereas the sialylation inhibitor 3Fax‑Peracetyl Neu5Ac, even at a 2.5‑fold higher concentration, caused only a modest, non‑significant decrease [REFS‑1]. Furthermore, 2F‑Peracetyl‑Fucose treatment completely ablated P‑selectin binding and accelerated rolling velocity on E‑ and P‑selectin‑coated surfaces under shear flow [REFS‑2].

glyco‑engineering selectin‑ligand inhibition inflammation

Concentration‑Dependent Reduction of Antibody Core Fucosylation from 80% to 17.5% at 20 µM

In a head‑to‑head comparison of glyco‑engineering strategies, the effect of 2‑fluoro‑peracetylated fucose (2FF) on the fucosylation of a recombinant camelid IgG1 (EG2‑hFc) produced in CHO cells was quantified by HILIC‑HPLC [REFS‑1]. Control cultures yielded 80% core‑fucosylated antibody. Addition of 20 µM 2FF reduced total fucosylation to 17.5%, without affecting cell growth [REFS‑1]. At the same time, a genetic approach using stable RMD gene transfection (deflecting the de novo GDP‑fucose pathway) achieved a reduction to 16% fucosylation—statistically indistinguishable from the 20 µM 2FF treatment [REFS‑1]. Remarkably, when 2FF was added to the RMD‑expressing clone, fucosylation was further driven down to 3% [REFS‑1].

therapeutic antibody production ADCC enhancement CHO cell engineering

Transient Expression of Afucosylated Antibodies: Partial Efficacy Highlights Need for Stable Engineering

A study evaluating rapid production of afucosylated antibodies in ExpiCHO‑S™ cells found that treatment with 2‑fluoro‑peracetyl‑fucose during transient expression only partially yielded antibodies with afucosylated N‑glycans [REFS‑1]. In contrast, genetic inactivation of the FUT8 gene by CRISPR/Cas9 in the same host enabled the production of fully afucosylated antibodies. These afucosylated antibodies exhibited an 8‑ to 11‑fold enhancement in FcγRIIIa binding compared to those produced in wild‑type cells [REFS‑1].

transient expression afucosylated antibodies FUT8 knockout

In Vivo Reduction of Bone Metastasis: 2F‑Peracetyl‑Fucose Pretreatment Decreases Metastatic Burden

Fucosyltransferase 6 (FT6)‑transduced TRAMP‑C2 prostate cancer cells were pretreated with 20 µg mL⁻¹ (≈ 68 µM) 2F‑Peracetyl‑Fucose for 96 h and then injected into the left ventricle of C57BL/6 mice [REFS‑1]. Bioluminescence imaging one week later revealed a significant reduction in bone metastases in femurs and tibias compared to DMSO‑treated controls [REFS‑1].

cancer metastasis in vivo model fucosyltransferase 6

Optimal Use Cases for 2F‑Peracetyl‑Fucose in Academic and Industrial Laboratories


Tunable Reduction of Core Fucosylation in Stable CHO‑Derived Antibody Production

2F‑Peracetyl‑Fucose is ideal for laboratories seeking a reversible, chemical alternative to FUT8 knockout for modulating antibody effector function. At 20 µM, it reduces core fucosylation from ~80% to ~17.5%—comparable to a stable RMD‑expressing clone—without the need for genetic modification [REFS‑1]. This allows researchers to titrate the degree of afucosylation and correlate it with ADCC activity, making it a valuable tool for process development and early‑stage candidate selection [REFS‑1].

Complete Ablation of Selectin Ligands in Functional Adhesion Assays

For studies investigating leukocyte rolling, neutrophil recruitment, or selectin‑mediated adhesion, 2F‑Peracetyl‑Fucose at 100 µM for 3 days provides near‑total elimination of SLeX and Lewis X epitopes on HL‑60 cells, as demonstrated by flow cytometry and rolling‑velocity assays [REFS‑2]. This degree of inhibition is not achieved with sialyltransferase inhibitors like 3Fax‑Peracetyl Neu5Ac, even at 250 µM [REFS‑2]. Researchers can therefore use 2F‑Peracetyl‑Fucose to generate a robust “fucose‑null” phenotype for mechanistic studies.

In Vivo Investigation of Fucosylation‑Dependent Metastasis

Based on the in vivo data showing reduced bone metastasis after pretreatment of cancer cells with 2F‑Peracetyl‑Fucose [REFS‑3], this compound is suitable for preclinical studies examining the role of FUT6 and other fucosyltransferases in metastatic dissemination. It provides a pharmacological tool to complement genetic knockout models, offering temporal control over fucosylation during critical windows of tumour progression.

Screening for Fucosylation‑Dependent Phenotypes in Primary Cells

Owing to its high cell permeability and rapid intracellular activation, 2F‑Peracetyl‑Fucose is an excellent reagent for probing fucosylation‑dependent processes in primary cell types that are difficult to transfect, such as human limbal epithelial stem cells [REFS‑4]. It has been used to enhance proliferative potential in these cells, and similar approaches can be applied to other primary or patient‑derived cells to uncover fucose‑dependent signalling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2F-Peracetyl-Fucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.